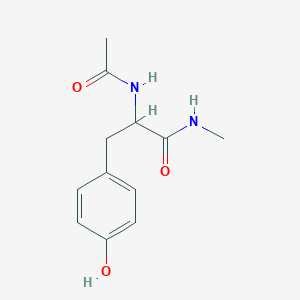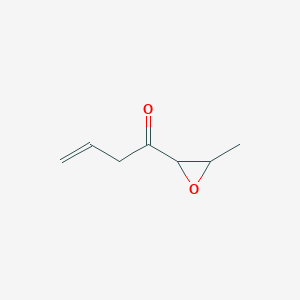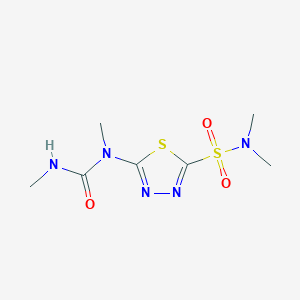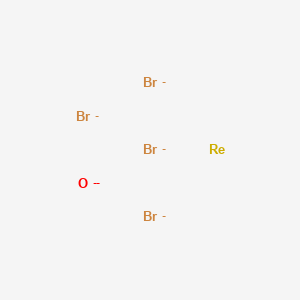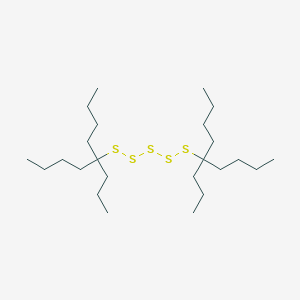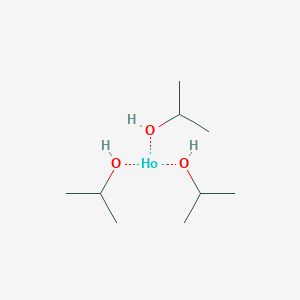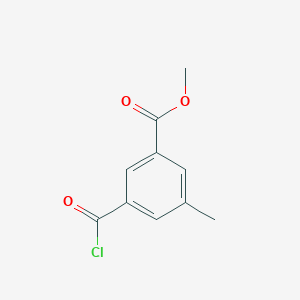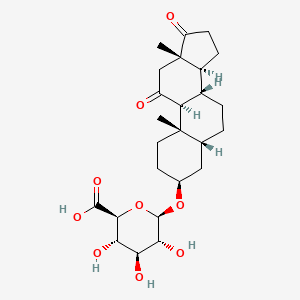
Diethoxyzinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diethoxide, also known as zinc bis(ethoxide), is an organozinc compound with the chemical formula C₄H₁₀O₂Zn. It is a white crystalline solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diethoxide can be synthesized through the reaction of zinc metal with ethanol in the presence of a catalytic amount of iodine. The reaction proceeds as follows:
Zn+2C₂H₅OH→Zn(OC₂H₅)₂+H₂
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of zinc.
Industrial Production Methods: In industrial settings, zinc diethoxide is produced by reacting zinc chloride with sodium ethoxide in anhydrous ethanol. The reaction is as follows:
ZnCl₂+2NaOC₂H₅→Zn(OC₂H₅)₂+2NaCl
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: Zinc diethoxide can undergo oxidation to form zinc oxide and ethanol.
Hydrolysis: When exposed to moisture, zinc diethoxide hydrolyzes to form zinc hydroxide and ethanol.
Substitution: Zinc diethoxide can participate in substitution reactions with various halides to form corresponding zinc halides and ethanol.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Hydrolysis: Water or moisture in the air.
Substitution: Halides such as hydrogen chloride, hydrogen bromide, or hydrogen iodide.
Major Products Formed:
Oxidation: Zinc oxide and ethanol.
Hydrolysis: Zinc hydroxide and ethanol.
Substitution: Zinc halides and ethanol.
Scientific Research Applications
Zinc diethoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the preparation of zinc-containing enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as antimicrobial agents.
Mechanism of Action
The mechanism by which zinc diethoxide exerts its effects is primarily through its ability to donate zinc ions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The pathways involved often include the formation of zinc-ligand complexes, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
Zinc oxide (ZnO): An inorganic compound used in a wide range of applications, including as a semiconductor and in sunscreens.
Zinc acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a catalyst in chemical reactions.
Zinc chloride (ZnCl₂): Employed in various industrial processes, including as a flux in soldering.
Uniqueness of Zinc Diethoxide: Zinc diethoxide is unique in its ability to act as both a source of zinc ions and as a catalyst in organic synthesis. Its solubility in organic solvents makes it particularly useful in reactions that require a homogeneous catalyst. Additionally, its ability to form stable complexes with various ligands makes it a valuable compound in the development of new materials and drug delivery systems.
Properties
Molecular Formula |
C4H12O2Zn |
|---|---|
Molecular Weight |
157.5 g/mol |
IUPAC Name |
ethanol;zinc |
InChI |
InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |
InChI Key |
RWZKAROCZDFJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


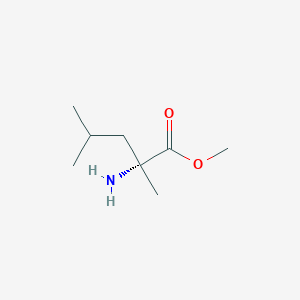

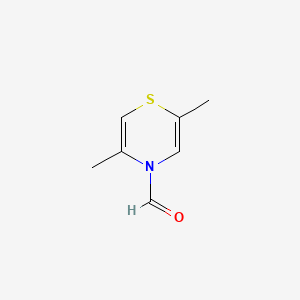
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
